Product packaging for 2,2-Diethoxycycloheptan-1-one(Cat. No.:CAS No. 98015-56-6)

2,2-Diethoxycycloheptan-1-one

Cat. No.: B13412479
CAS No.: 98015-56-6
M. Wt: 200.27 g/mol
InChI Key: ZPMAHWDWUCVLRY-UHFFFAOYSA-N
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Description

2,2-Diethoxycycloheptan-1-one is a cyclic ketone derivative of potential interest in synthetic organic chemistry and materials science research. As a ketone bearing a ketal-protecting group, it may serve as a versatile synthetic intermediate or building block for the construction of more complex molecular architectures. Its structure suggests applicability in the development of novel polymers, fine chemicals, and pharmaceutical precursors, where the seven-membered ring system and protected carbonyl group could be leveraged for further chemical transformations. This product is intended for use in a laboratory setting by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O3 B13412479 2,2-Diethoxycycloheptan-1-one CAS No. 98015-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98015-56-6

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

2,2-diethoxycycloheptan-1-one

InChI

InChI=1S/C11H20O3/c1-3-13-11(14-4-2)9-7-5-6-8-10(11)12/h3-9H2,1-2H3

InChI Key

ZPMAHWDWUCVLRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCCC1=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Diethoxycycloheptan 1 One and Analogous Cyclic Ketals

Classical Acid-Catalyzed Acetalization of Cycloheptanone (B156872)

The traditional and most common method for synthesizing ketals is the acid-catalyzed reaction of a ketone with an alcohol. acs.orgnih.gov In the case of 2,2-diethoxycycloheptan-1-one, this involves the reaction of cycloheptanone with ethanol (B145695) in the presence of an acid catalyst.

Role of Acid Catalysis and Equilibrium Manipulation

Acid catalysis is crucial for the formation of ketals. fiveable.me The acid protonates the carbonyl oxygen of the ketone, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. fiveable.meresearchgate.net This initial step is followed by the formation of a hemiketal intermediate. Subsequent protonation of the hydroxyl group of the hemiketal allows for the elimination of a water molecule, forming a resonance-stabilized carbocation. numberanalytics.commasterorganicchemistry.com Finally, a second molecule of alcohol attacks this carbocation, and after deprotonation, the ketal is formed. numberanalytics.com

Optimizing Reaction Conditions for Enhanced Formation

Several factors can be optimized to improve the yield and selectivity of ketal formation. numberanalytics.com These include the choice and loading of the catalyst, the reaction temperature, and the solvent.

Commonly used acid catalysts include strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (p-TsOH). numberanalytics.comfiveable.me The amount of catalyst used needs to be carefully controlled; too little can lead to an incomplete reaction, while an excess can cause unwanted side reactions. nih.govnumberanalytics.com

The reaction temperature also plays a significant role. Higher temperatures can increase the reaction rate but may also promote side reactions. numberanalytics.comrsc.org Therefore, an optimal temperature must be found to balance the rate and selectivity. numberanalytics.com The choice of an inert solvent, such as toluene (B28343) or dichloromethane, that does not participate in the reaction is also important. numberanalytics.com In some cases, using an orthoester, like triethyl orthoformate, can serve as both a reactant and a dehydrating agent, reacting with the water produced to drive the equilibrium forward. organic-chemistry.orgechemi.com

Table 1: Optimizing Classical Ketalization Conditions

Parameter Condition Rationale
Catalyst HCl, H₂SO₄, p-TsOH Strong acids effectively protonate the carbonyl group. numberanalytics.comfiveable.me
Water Removal Dean-Stark trap, Triethyl orthoformate Shifts equilibrium towards product formation. numberanalytics.comorganic-chemistry.org
Temperature Optimized for specific reactants Balances reaction rate and selectivity. numberanalytics.comnumberanalytics.com
Solvent Toluene, Dichloromethane Inert solvent prevents unwanted side reactions. numberanalytics.com

Novel Approaches for Ketal Formation Applicable to Cycloheptanone

While classical methods are effective, research continues to explore novel synthetic routes that offer advantages such as milder reaction conditions, higher efficiency, and improved environmental profiles.

Lewis Acid Catalysis in Diethoxy Ketal Synthesis

Lewis acids have emerged as effective catalysts for ketal formation, offering an alternative to traditional Brønsted acids. nih.govorganic-chemistry.org Lewis acids, such as metal chlorides (e.g., InCl₃, ScCl₃, YbCl₃) and triflates, can activate the carbonyl group for nucleophilic attack. icm.edu.plresearchgate.net These catalysts can be particularly useful for substrates that are sensitive to strong acidic conditions. acs.org

Research has shown that catalytic systems composed of metal chlorides immobilized in ionic liquids can lead to high yields and selectivities in the acetalization of cyclohexanone (B45756) with triethyl orthoformate at low temperatures and with short reaction times. icm.edu.pl For instance, the use of YbCl₃ in an ionic liquid has been shown to achieve high selectivity (92–97%) for the formation of 1,1-diethoxycyclohexane. These systems also offer the advantage of catalyst recyclability. icm.edu.pl Other Lewis acids like zirconium tetrachloride (ZrCl₄) have also been reported as highly efficient and chemoselective catalysts for acetalization under mild conditions. organic-chemistry.org

Table 2: Lewis Acid Catalysts in Ketalization

Lewis Acid Substrate Key Features
InCl₃, Sc(OTf)₃, YbCl₃ Cyclohexanone High yields and selectivities, often in ionic liquids. icm.edu.plresearchgate.net
ZrCl₄ Carbonyl compounds High efficiency and chemoselectivity under mild conditions. organic-chemistry.org
Metal Acetate Hydrates Ketones Can achieve high diastereomeric excess with chiral auxiliaries. google.com

Environmentally Benign and Green Chemistry Routes

The principles of green chemistry aim to develop chemical processes that are more environmentally friendly. acs.org In the context of ketal synthesis, this involves using non-toxic catalysts, reducing waste, and employing solvent-free or environmentally benign solvent systems. acs.orgresearchgate.net

Heterogeneous catalysts, such as zeolites, clays, and ion-exchange resins, offer several advantages over homogeneous catalysts. koreascience.krresearchgate.netnih.gov They can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org For example, Al-SBA-15, a mesoporous molecular sieve, has been used as an efficient heterogeneous catalyst for the solvent-free synthesis of ketals. researchgate.net Similarly, tungstosilicic acid supported on active carbon has demonstrated high catalytic activity in the synthesis of various acetals and ketals. nih.gov

Solvent-free reaction conditions, often facilitated by microwave irradiation, can lead to excellent yields of cyclic ketals with reduced reaction times and environmental impact. researchgate.net The use of environmentally friendly solvents, such as ionic liquids, can also contribute to greener synthetic protocols. acs.org

Electrochemical Methods in Acetal (B89532)/Ketal Synthesis

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, offering a way to drive reactions without the need for conventional chemical reagents. rsc.orgrsc.org While the primary application of electrochemistry in this area has been the deprotection of acetals and ketals, there are also methods for their synthesis. rsc.orgresearchgate.net

An innovative approach combines electrochemical oxidation with organoselenium catalysis to synthesize α-keto acetals from terminal alkynes and alcohols. researchgate.netorganic-chemistry.org This dual catalytic system operates at room temperature and avoids the use of external chemical oxidants, making it a greener alternative. researchgate.netorganic-chemistry.org The process involves the electrochemical generation of a selenium cation that activates the alkyne, leading to the formation of the α-keto acetal in a single operation. organic-chemistry.org Although this specific method yields an α-keto acetal, the principles of using electrochemistry to generate reactive intermediates could potentially be adapted for the synthesis of other types of ketals, including those derived from cycloheptanone.

Organoselenium-Catalyzed Routes to α-Keto Acetals

The synthesis of α-keto acetals, the chemical class to which this compound belongs, has been significantly advanced by the use of organoselenium catalysis. These methods are valued for their mild reaction conditions and compatibility with green oxidants, presenting sustainable alternatives to traditional heavy-metal-based oxidation. sciltp.com

A prominent strategy involves the synergistic combination of organoselenium catalysis and electrochemical oxidation to convert terminal alkynes and alcohols into α-keto acetals. organic-chemistry.orgacs.org This process avoids external chemical oxidants and proceeds efficiently at room temperature. organic-chemistry.orgresearchgate.net The proposed mechanism suggests that electrochemical oxidation generates a selenium cation from a precursor like diphenyl diselenide (PhSeSePh). acs.org This electrophilic selenium species activates the alkyne, facilitating a nucleophilic attack by an alcohol. organic-chemistry.orgacs.org The resulting intermediate undergoes further transformation to yield the final α-keto acetal product. organic-chemistry.org This electrochemical approach is scalable and accommodates a wide range of alcohols, including ethanol, which is required for the synthesis of this compound. organic-chemistry.org

Another effective method utilizes a dual catalytic system of selenium and copper to directly synthesize α-keto acetals from methyl ketones using molecular oxygen as the sole oxidant. lookchem.com In this process, the alcohol (e.g., ethanol) serves as both the solvent and the alkoxylating agent. lookchem.com Mechanistic studies indicate that the copper co-catalyst facilitates the oxidation of organoselenium intermediates, which is crucial for regenerating the active selenium catalyst and completing the catalytic cycle. lookchem.com This approach is advantageous for its high atom economy and potential for industrial applications due to the use of inexpensive and low-toxicity catalysts. lookchem.com

Catalytic SystemStarting MaterialsKey FeaturesReference
Organoselenium / Electrochemical OxidationTerminal Alkynes, AlcoholsAvoids external chemical oxidants; proceeds at room temperature; broad substrate scope. organic-chemistry.org, acs.org
Selenium / Copper / O₂Methyl Ketones, AlcoholsUses O₂ as the terminal oxidant; high atom economy; suitable for industrial application. lookchem.com
Polystyrene-bound Phenylseleninic AcidKetones, OlefinsHeterogeneous, recyclable catalyst system. sciltp.com

Stereoselective Synthesis of Ketal-Containing Cycloheptanone Derivatives

Achieving stereocontrol in the synthesis of complex cyclic molecules like substituted cycloheptanones is a primary objective in modern organic chemistry. rsc.org Stereoselective synthesis allows for the preparation of a single, desired stereoisomer, which is critical for applications in pharmaceutical and materials science. uwindsor.ca Methodologies such as catalytic asymmetric homologation of ketones and [5+2] cycloaddition reactions have been developed to construct the seven-membered cycloheptanone ring with high levels of stereocontrol. nih.govresearchgate.net

Chiral Auxiliaries and Catalysts in Ketal Formation

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org In the context of ketal formation, a chiral diol can be used in place of ethanol to react with a cycloheptanone precursor. This results in the formation of a chiral ketal (a dioxolane), introducing a defined stereocenter into the molecule. The inherent chirality of the auxiliary group physically blocks one face of the reactive site, guiding subsequent reactions to occur from the less hindered face. uwindsor.ca

Alternatively, asymmetric catalysis can be employed. While not directly forming the ketal, chiral catalysts are used in reactions that generate the cycloheptanone ring itself, thereby establishing stereocenters that influence the final structure. For instance, scandium(III) triflate paired with chiral bis(oxazoline) ligands can catalyze the homologation of cyclohexanones to produce chiral cycloheptanones with high enantioselectivity. organic-chemistry.org Similarly, chiral N,N'-dioxide–metal complexes have proven effective in the asymmetric intramolecular homologation of ketones to yield chiral cyclic β-ketoesters. researchgate.net

Asymmetric Synthesis Leveraging Ketal Stereochemistry

Once a chiral center is established, either within the ketal group or on the cycloheptanone ring, it can be used to direct the stereochemistry of further transformations—a principle known as substrate control. uwindsor.ca The chiral ketal acts as a built-in stereodirecting group. For example, if a chiral ketal is formed on a cycloheptanone, the steric bulk of the ketal's chiral environment can influence the facial selectivity of enolate formation and subsequent alkylation at the α-position to the carbonyl group.

This strategy is analogous to the well-established use of chiral auxiliaries like Evans oxazolidinones or pseudoephedrine amides, which create a chiral environment around an enolate to direct alkylation reactions with high diastereoselectivity. organicchemistrydata.orgnih.gov By leveraging the stereochemistry of a pre-existing chiral ketal, new stereogenic centers can be introduced onto the cycloheptanone scaffold in a predictable manner, allowing for the synthesis of complex, multi-stereocenter molecules.

Synthesis of Substituted this compound Variants

The synthesis of substituted variants of this compound can be achieved by introducing functional groups onto the cycloheptanone ring either before or after the ketalization step. The choice of strategy depends on the desired substitution pattern and the compatibility of the functional groups with the reaction conditions.

One common approach is the modification of a pre-existing cycloheptanone derivative, followed by ketalization. For example, α-substituted cycloheptanones can be prepared through various methods, including the diastereoselective insertion of α-alkyldiazoacetates into a cyclohexanone, which directly furnishes a seven-membered ring with defined stereocenters. organic-chemistry.org Subsequent reaction with triethyl orthoformate and an acid catalyst would yield the corresponding substituted this compound.

Alternatively, substituents can be introduced after the formation of the this compound core. Directed lithiation is a powerful technique for this purpose. nih.gov By using a directed metalating group, a strong base like n-butyllithium can selectively deprotonate a specific position on the ring, creating a nucleophilic anion that can react with various electrophiles to introduce substituents such as alkyl, halogen, or silicon groups. nih.gov

Substitution PositionSynthetic StrategyDescriptionReference
α-Position (C3/C7)Alkylation of PrecursorA cycloheptanone precursor is enolized and reacted with an alkyl halide before ketalization. Stereocontrol can be achieved with chiral auxiliaries. organicchemistrydata.org
β-Position (C4/C6)Michael AdditionA suitable α,β-unsaturated cycloheptenone is reacted with a nucleophile in a conjugate addition, followed by ketalization of the resulting ketone. wikipedia.org
γ-Position (C5)Ring-Expansion HomologationCatalytic asymmetric homologation of a 4-substituted cyclohexanone can generate a 5-substituted cycloheptanone with high enantioselectivity. researchgate.net
VariousDirected LithiationA directing group on the ketalized ring guides deprotonation with a strong base, followed by reaction with an electrophile to install a substituent. nih.gov

Reactivity and Transformational Chemistry of 2,2 Diethoxycycloheptan 1 One

Chemical Stability and Inertness of the Diethoxy Ketal Moiety

The diethoxy ketal group in 2,2-diethoxycycloheptan-1-one confers significant stability to the otherwise reactive carbonyl group. This inertness is a key feature exploited in multi-step organic syntheses.

Behavior Under Nucleophilic Reagent Exposure

The diethoxy ketal moiety of this compound is generally resistant to attack by a wide range of nucleophiles. Unlike the parent cycloheptanone (B156872), which would readily undergo addition reactions with organometallics (like Grignard or organolithium reagents), enolates, and other carbon and heteroatom nucleophiles, the ketal remains intact. This stability is attributed to the electron-donating nature of the ethoxy groups, which reduce the electrophilicity of the central carbon atom. Furthermore, the absence of a pi-bond in the ketal structure makes it less susceptible to nucleophilic attack compared to the carbonyl double bond.

Resistance to Reductive and Oxidative Conditions

This compound exhibits notable stability under various reductive and oxidative conditions. The diethoxy ketal is generally unaffected by common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which would readily reduce the parent ketone to an alcohol. This allows for the selective reduction of other functional groups within a molecule containing the protected ketone.

Similarly, the ketal is resistant to many common oxidizing agents. While strong oxidizing conditions can eventually lead to the cleavage of the ketal, it is generally stable to reagents used for the oxidation of other functional groups, such as alcohols. However, it is important to note that strongly acidic oxidizing conditions can lead to deprotection followed by oxidation.

Stability in Basic and Neutral Reaction Environments

The diethoxy ketal of this compound is highly stable in basic and neutral media. This stability is a significant advantage of using ketals as protecting groups, as it allows for a wide range of base-catalyzed reactions to be performed on other parts of the molecule without affecting the protected carbonyl. The ether linkages of the ketal are not susceptible to cleavage by bases, making it a robust protecting group in syntheses involving strong bases like alkali metal hydroxides or alkoxides.

Regeneration of the Cycloheptanone Carbonyl: Deprotection Strategies

The utility of this compound as a protected form of cycloheptanone lies in the ability to efficiently remove the diethoxy ketal to regenerate the parent carbonyl group when desired. This process, known as deprotection, is typically achieved under specific conditions that cleave the ether bonds of the ketal.

Acid-Catalyzed Hydrolysis Mechanisms

The most common method for the deprotection of diethoxy ketals is acid-catalyzed hydrolysis. The reaction involves the treatment of the ketal with an aqueous acidic solution. The mechanism proceeds through protonation of one of the ethoxy oxygen atoms by the acid catalyst, making it a good leaving group (ethanol). The subsequent departure of ethanol (B145695) generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by a water molecule on this intermediate, followed by deprotonation and loss of the second molecule of ethanol, regenerates the cycloheptanone carbonyl group.

The rate of this hydrolysis is dependent on the pH of the solution, with lower pH values leading to faster reaction rates. evitachem.com Various acids, such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, can be employed as catalysts. The choice of acid and reaction conditions can be tailored to the specific substrate to avoid unwanted side reactions.

Table 1: Common Acid Catalysts for Ketal Deprotection

Catalyst Typical Conditions
Hydrochloric Acid (HCl) Dilute aqueous solution, often with a co-solvent like THF
Sulfuric Acid (H₂SO₄) Dilute aqueous solution
p-Toluenesulfonic Acid (pTSA) Acetone/water, reflux

Electrochemical Deprotection Under Neutral Conditions

While acid-catalyzed hydrolysis is widely used, it is not suitable for substrates that contain other acid-sensitive functional groups. In such cases, alternative deprotection methods are necessary. Electrochemical deprotection has emerged as a mild and efficient method for cleaving acetals and ketals under neutral conditions.

This method typically involves the use of an electrolyte, such as lithium perchlorate (B79767) (LiClO₄), which can act as both the electrolyte and an oxygen source for the regenerated carbonyl group. The reaction is carried out in an electrochemical cell, often with graphite (B72142) electrodes. The addition of a lithium activator, like 1,3,5-trioxane, has been shown to enhance the efficiency of the reaction. This technique offers a valuable alternative for the deprotection of this compound in complex syntheses where acid-labile groups must be preserved.

Table 2: Key Components in Electrochemical Ketal Deprotection

Component Function
Lithium Perchlorate (LiClO₄) Electrolyte and oxygen source for the carbonyl group.
Graphite Electrodes Inexpensive and effective electrode material.

Chemoselective Deprotection in Multi-Functionalized Systems

The selective removal of the diethyl ketal in this compound in the presence of other sensitive functional groups is a critical aspect of its synthetic utility. Acetals and ketals are generally stable in neutral to strongly basic conditions, allowing for a wide range of reactions to be performed on other parts of a molecule without affecting the protected carbonyl. libretexts.org Deprotection is typically achieved under acidic conditions, often in the presence of water, which hydrolyzes the ketal to regenerate the ketone. youtube.com

The chemoselectivity of this deprotection step is paramount in the synthesis of complex molecules. For instance, in a molecule containing both the this compound moiety and an acid-labile protecting group such as a silyl (B83357) ether, careful selection of deprotection conditions is necessary. Mild acidic conditions, such as using a catalytic amount of a Brønsted or Lewis acid in a non-aqueous solvent, can often selectively cleave the ketal while leaving other acid-sensitive groups intact.

Table 1: Illustrative Chemoselective Deprotection Conditions

Reagent/ConditionsTarget Functional GroupComments
Acetic acid in THF/waterDiethyl ketalMild conditions, may tolerate some other acid-sensitive groups.
Pyridinium p-toluenesulfonate (PPTS) in acetoneDiethyl ketalMildly acidic, often used for deprotection of acetals and ketals.
Iron(III) chloride on silica (B1680970) gelDiethyl ketalSolid-supported reagent, can offer enhanced selectivity.
Trifluoroacetic acid (TFA)Diethyl ketal and other acid-labile groupsStrong acid, less selective, may cleave multiple protecting groups.

The choice of reagent and reaction conditions is crucial and must be tailored to the specific substrate to achieve the desired chemoselectivity.

Transformations Involving the Cycloheptane (B1346806) Ring System

The seven-membered ring of this compound provides a flexible scaffold for various chemical transformations. The presence of the diethyl ketal can significantly influence the outcome of these reactions by modulating steric and electronic effects.

Ring Expansion and Contraction Reactions Modulated by Ketal Presence

Ring expansion and contraction reactions are powerful tools for altering the carbocyclic framework. wikipedia.orgetsu.edu In the context of this compound, the ketal group can play a directing or a participating role in such transformations. For instance, a Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid, could be envisioned for ring expansion. The ketal would be stable to these conditions, allowing for selective transformation of the ring.

Conversely, ring contraction can be achieved through various methods, such as the Favorskii rearrangement of an α-halo ketone. To apply this to our system, the ketal would first need to be deprotected to reveal the ketone, which could then be halogenated at the α-position. Subsequent treatment with a base would induce the ring contraction. The stability of the ketal under basic conditions would prevent its interference in this step.

Reactions at Remote Positions of the Cycloheptanone Ring

The functionalization of positions remote from the carbonyl group in cycloheptanones can be challenging due to the lack of activating groups. However, modern synthetic methods, such as C-H activation, can provide pathways to achieve this. The steric bulk of the diethoxy ketal group in this compound could influence the regioselectivity of such reactions, potentially directing incoming reagents to less hindered positions on the ring.

Furthermore, radical-mediated reactions can be employed to introduce functionality at remote sites. The ketal group is generally inert to many radical reaction conditions, making it a compatible protecting group for such transformations.

Enantioselective Functionalization of Cycloheptanone Scaffolds

The synthesis of enantiomerically pure cycloheptanone derivatives is of significant interest in medicinal chemistry and natural product synthesis. benthamscience.com While the direct enantioselective functionalization of this compound has not been extensively reported, general methodologies for the asymmetric α-functionalization of cyclic ketones could be applied after deprotection. For example, proline-catalyzed α-amination or α-oxidation reactions are well-established methods for introducing chirality at the α-position of ketones. The ketal would serve as a protecting group for the ketone during other synthetic steps and would be removed just prior to the enantioselective transformation.

Exploration of Ketal Reactivity Beyond Carbonyl Protection

While the primary role of the ketal in this compound is to protect the carbonyl group, its reactivity can be exploited in other synthetic contexts.

Reactions as Synthetic Equivalents of Carbonyl Groups

The ketal functionality can be viewed as a synthetic equivalent of a carbonyl group, allowing for reactions that would be incompatible with a free ketone. youtube.com For example, the carbon atom of the ketal is at the same oxidation state as a carbonyl carbon. This allows for the manipulation of other parts of the molecule with nucleophiles or strong bases that would otherwise react with an unprotected ketone. libretexts.org Once the desired transformations are complete, the ketal can be hydrolyzed to reveal the carbonyl functionality. This strategy is widely used in multi-step organic synthesis to mask the reactivity of a carbonyl group while other chemical operations are performed.

Mechanistic Investigations of Ketal-Mediated Transformations

Theoretical Reaction Pathways:

Under acidic conditions , the transformation of this compound would likely be initiated by protonation. The most probable sites for protonation are the carbonyl oxygen and the ether oxygens of the ketal group. Protonation of the carbonyl oxygen would activate the ketone towards nucleophilic attack. Alternatively, protonation of one of the ethoxy groups would convert it into a good leaving group (ethanol), initiating the hydrolysis of the ketal to reveal the corresponding α-diketone, cycloheptane-1,2-dione. The generally accepted mechanism for acetal (B89532) hydrolysis proceeds through a hemiacetal intermediate.

Under basic conditions , the presence of the carbonyl group renders the α-protons on the cycloheptane ring (at the C3 and C7 positions) acidic. Deprotonation by a base would lead to the formation of an enolate ion. This enolate is a key reactive intermediate that can participate in a variety of subsequent reactions, including alkylations, aldol (B89426) condensations, and rearrangements. The regioselectivity of enolate formation (i.e., whether the proton is removed from C3 or C7) would depend on factors such as the base used and the reaction temperature (kinetic versus thermodynamic control).

Potential Rearrangements:

One potential transformation for α-keto ketals is a rearrangement analogous to the α-ketol rearrangement . In the case of this compound, if the ketal were to be hydrolyzed to the corresponding α-hydroxy ketone, a base- or acid-catalyzed rearrangement could occur, potentially leading to ring contraction or expansion. However, without the initial hydrolysis, a direct rearrangement of the ketal itself is less common but could be envisioned under specific catalytic conditions.

Reactions with Nucleophiles:

The carbonyl group of this compound is an electrophilic site and would be susceptible to attack by various nucleophiles. For instance, reaction with Grignard reagents or organolithium compounds would be expected to yield tertiary alcohols after an aqueous workup. The ketal functionality is generally stable under these nucleophilic conditions, acting as a protecting group for the adjacent carbonyl.

Data on Analogous Systems:

To illustrate the types of data that would be relevant for mechanistic investigations of this compound, the following tables present hypothetical data based on studies of similar compounds. It is crucial to note that this data is for illustrative purposes and does not represent experimental findings for the title compound.

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of a Cyclic Ketal

EntryAcid CatalystConcentration (M)Temperature (°C)Rate Constant (k, s⁻¹)
1HCl0.1251.2 x 10⁻⁴
2H₂SO₄0.1251.5 x 10⁻⁴
3HCl0.2252.4 x 10⁻⁴
4HCl0.1404.8 x 10⁻⁴

Table 2: Hypothetical Product Distribution in the Base-Catalyzed Alkylation of a Cycloheptanone Derivative

EntryBaseAlkylating AgentTemperature (°C)Product Ratio (C3-alkylation : C7-alkylation)
1LDACH₃I-7895 : 5
2NaHCH₃I2530 : 70
3LDAC₆H₅CH₂Br-7892 : 8
4NaHC₆H₅CH₂Br2525 : 75

LDA = Lithium diisopropylamide, NaH = Sodium hydride

Applications of 2,2 Diethoxycycloheptan 1 One in Complex Organic Synthesis

Strategic Use as a Protecting Group for Cycloheptanone (B156872) in Multi-Step Syntheses

The protection of carbonyl functionalities is a critical aspect of multi-step organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other functional groups within a molecule. 2,2-Diethoxycycloheptan-1-one, as a stable acetal (B89532), serves as an effective protecting group for the ketone functionality of cycloheptanone.

Protection During Introduction of Acid-Sensitive Functionalities

In synthetic sequences that necessitate the introduction of functional groups that are unstable under acidic conditions, the protection of a ketone is paramount. The diethyl acetal moiety of this compound offers robust protection under neutral and basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule. The subsequent deprotection to regenerate the ketone can be achieved under controlled acidic conditions, often with high efficiency.

Protection During Reactions with Strongly Nucleophilic or Basic Reagents

Many synthetic transformations employ strongly nucleophilic or basic reagents, which can readily react with unprotected carbonyl groups. The acetal functionality in this compound is inert to such reagents, thereby safeguarding the cycloheptanone core. This allows for reactions such as Grignard additions, organolithium chemistry, and various condensation reactions to be carried out on other parts of the molecule without affecting the protected ketone.

Table 1: Stability of this compound Under Various Reaction Conditions

Reagent/ConditionStability of AcetalDeprotection
Strong Bases (e.g., NaOH, LDA)StableNo
Nucleophiles (e.g., Grignard reagents)StableNo
Mild Acids (e.g., PTSA in acetone/water)LabileYes
Strong Acids (e.g., concentrated HCl)LabileYes

Intermediate in the Synthesis of Natural Products and Bioactive Molecules

The structural framework of this compound makes it a valuable building block in the total synthesis of complex natural products and other biologically active molecules. Its inherent functionality allows for further elaboration and incorporation into larger, more intricate structures.

Derivatives as Precursors for Pseudomonic Acid Analogs

Pseudomonic acids are a class of antibiotics known for their potent antibacterial activity. The synthesis of analogs of pseudomonic acid often involves the construction of a complex polyketide chain. While direct use of this compound may not be extensively documented in this specific context, derivatives of cycloheptanone are utilized as key intermediates. The protected ketone functionality allows for selective modifications at other positions of the seven-membered ring, which can then be elaborated to form the core structure of pseudomonic acid analogs.

Role in the Construction of Fused Heterocyclic Systems

Fused heterocyclic systems are prevalent in a vast array of pharmaceuticals and natural products. The carbonyl group of this compound, once deprotected, can participate in various cyclization reactions to form fused ring systems. For instance, condensation with a suitable binucleophile can lead to the formation of bicyclic or polycyclic structures containing nitrogen, oxygen, or sulfur heteroatoms. The seven-membered ring provides a unique scaffold for the construction of novel heterocyclic architectures with potential biological activity.

Contribution to Asymmetric Synthesis and Chiral Molecule Construction

The development of methods for the enantioselective synthesis of chiral molecules is a major focus of contemporary organic chemistry. While this compound itself is an achiral molecule, its derivatives can be employed in asymmetric transformations to generate chiral products with high enantiomeric excess. For example, the prochiral ketone can be a substrate for asymmetric reduction or addition reactions, leading to the formation of chiral alcohols or tertiary centers. Furthermore, the cycloheptane (B1346806) ring can serve as a chiral scaffold, influencing the stereochemical outcome of reactions at adjacent positions. The ability to introduce chirality into the seven-membered ring system makes this compound and its derivatives valuable tools for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Chiral Ketal Scaffolds for Diastereoselective Transformations

There is currently no available scientific literature that describes the use of this compound as a chiral ketal scaffold for diastereoselective transformations. The concept of using chiral ketals to induce diastereoselectivity is a well-established strategy in asymmetric synthesis. In theory, if this compound were to be derived from a chiral source, or if the ethoxy groups were replaced with a chiral diol, the resulting chiral ketal could potentially influence the stereochemical outcome of reactions at or near the cycloheptane ring. However, no studies have been published that demonstrate or investigate this potential application for this specific compound.

Impact on Enantioselective Deprotonation Strategies

Similarly, there is a lack of research on the impact of the 2,2-diethoxy ketal group in cycloheptanone on enantioselective deprotonation strategies. Enantioselective deprotonation, often mediated by chiral lithium amide bases, is a powerful tool for creating enantioenriched enolates, which can then be trapped with electrophiles to form chiral products. The nature of the protecting group at the carbonyl can significantly influence the stereochemical course of such reactions. However, no studies have specifically examined the role of the 2,2-diethoxy ketal of cycloheptanone in this context. Consequently, there are no research findings or data tables to present regarding its impact on the efficiency or stereoselectivity of enantioselective deprotonation.

Spectroscopic and Advanced Structural Elucidation of 2,2 Diethoxycycloheptan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. For 2,2-diethoxycycloheptan-1-one, both ¹H and ¹³C NMR would provide crucial information regarding the carbon skeleton, the nature of the ethoxy groups, and the conformational dynamics of the seven-membered ring.

The ¹H NMR spectrum is expected to be complex due to the conformational flexibility of the cycloheptane (B1346806) ring. The protons on the ring would likely appear as a series of overlapping multiplets in the δ 1.5-2.5 ppm range. The protons on the carbon atom alpha to the carbonyl group (C7) would be deshielded and expected to resonate around δ 2.3-2.5 ppm. orgchemboulder.com

A key feature would be the signals for the two ethoxy groups. Due to the chiral center created by the ketal carbon (C2), the two ethoxy groups are diastereotopic. Consequently, the methylene (B1212753) protons (-OCH₂CH₃) of each ethoxy group are also diastereotopic, meaning they are chemically non-equivalent and would be expected to appear as two separate quartets, each coupled to the adjacent methyl protons. This non-equivalence can be a clear indicator of the local stereochemical environment. researchgate.net The terminal methyl protons (-OCH₂CH₃) would appear as two distinct triplets around δ 1.2 ppm.

¹³C NMR spectroscopy would complement the proton data by providing a signal for each unique carbon atom. The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of δ 200-210 ppm for a cycloalkanone. oregonstate.edu The ketal carbon (C2) would also be significantly deshielded, appearing around δ 100-110 ppm. The carbons of the ethoxy groups and the cycloheptane ring would resonate in the upfield region of the spectrum.

Conformational analysis of cyclic systems is often performed using NMR techniques. nih.govauremn.org.br The cycloheptane ring exists in a dynamic equilibrium between several low-energy conformations, such as the twist-chair and chair forms. acs.org Variable-temperature NMR studies could be employed to study this dynamic behavior. At lower temperatures, the interconversion between conformers might slow down sufficiently to allow for the observation of distinct signals for each conformation, providing insight into the energy barriers of these processes. Furthermore, analysis of vicinal proton-proton coupling constants (³JHH) within the cycloheptane ring could provide valuable information about the dihedral angles and, by extension, the predominant conformation in solution. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (C1)-200 - 210
C(OEt)₂ (C2)-100 - 110
Ring CH₂ (alpha to C2)~1.8 - 2.0~30 - 40
Ring CH₂ (alpha to C=O)~2.3 - 2.5~40 - 50
Other Ring CH₂~1.5 - 1.8~25 - 35
-OCH₂CH₃~3.4 - 3.6 (diastereotopic quartets)~58 - 62
-OCH₂CH₃~1.2 (two triplets)~15

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of this compound, the most prominent and diagnostic absorption would be the strong carbonyl (C=O) stretching band. For aliphatic cyclic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.com The exact frequency for the seven-membered ring in this compound is expected to be near 1700-1705 cm⁻¹, as cycloheptanone (B156872) itself absorbs at this frequency, indicating minimal ring strain compared to smaller rings like cyclopentanone. oregonstate.edu

Another key set of absorptions would be the C-O stretching vibrations from the diethyl ketal group. Ketal and ether linkages typically exhibit strong C-O stretching bands in the region of 1200-1000 cm⁻¹. For this compound, multiple strong bands are expected in this region due to the symmetric and asymmetric stretching of the C-O-C linkages. The spectrum would also feature C-H stretching vibrations from the aliphatic ring and ethoxy groups, which appear just below 3000 cm⁻¹, as well as C-H bending vibrations at lower frequencies (around 1470-1370 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, C-C bond vibrations within the cycloheptane ring may be more prominent in the Raman spectrum. researchgate.netresearchgate.net This complementarity is useful for a complete vibrational analysis of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Ketone)1700 - 1715Strong
CH₂ Scissoring~1465Medium
CH₃ Bending~1375Medium
C-O Stretch (Ketal)1000 - 1200Strong (multiple bands)

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Under electron ionization (EI), this compound would form a molecular ion (M⁺˙) which would then undergo characteristic fragmentation.

A primary and highly favorable fragmentation pathway for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, two α-cleavage pathways are possible:

Cleavage between C1 and C7: This would result in the loss of an alkyl radical from the ring, leading to a resonance-stabilized acylium ion.

Cleavage between C1 and C2: This is a particularly important pathway in cyclic ketones. oregonstate.eduwhitman.edu This initial cleavage opens the ring to form a distonic radical cation. Subsequent reactions can lead to the loss of neutral molecules.

The ketal group also directs fragmentation. A common pathway for ketals involves the loss of an ethoxy radical (-•OCH₂CH₃) to form a stable oxonium ion. Alternatively, the loss of a neutral ethanol (B145695) molecule (CH₃CH₂OH) can occur. Fragmentation can also be initiated by cleavage of the C-C bond adjacent to the ketal, followed by rearrangement.

Another potential pathway for carbonyl compounds is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the α-β bond. jove.comlibretexts.org In this compound, hydrogens on C5 of the cycloheptane ring are in a γ-position to the carbonyl group, making this rearrangement plausible.

Table 3: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 200.29)
m/z ValuePossible Fragment IdentityFragmentation Pathway
200[M]⁺˙Molecular Ion
171[M - C₂H₅]⁺Loss of ethyl radical
155[M - OC₂H₅]⁺Loss of ethoxy radical
129Acylium ion from ring openingα-cleavage and subsequent loss
101[C₄H₅O(OC₂H₅)]⁺α-cleavage and rearrangement
73[CH(OC₂H₅)₂]⁺Cleavage of C2-C3 bond

X-ray Crystallography of Analogous Cyclic Ketals for Solid-State Structural Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging if it is a liquid or a low-melting solid, analysis of a crystalline derivative or a closely related analogous cyclic ketal could provide invaluable structural information. acs.org

A successful crystallographic analysis would yield a detailed solid-state molecular structure, providing precise measurements of bond lengths, bond angles, and torsion angles. nih.gov This would allow for the unambiguous determination of the conformation of the seven-membered ring in the crystalline state. The data would reveal the exact spatial relationship between the carbonyl group and the diethyl ketal, including the orientation of the two ethoxy substituents.

For instance, crystallographic data would confirm the C-O bond lengths within the ketal function and the C=O bond length of the ketone. It would also detail the puckering of the cycloheptane ring, identifying it as one of the preferred conformations like the twist-chair. This solid-state structure serves as a crucial benchmark for comparison with computational models and conformations inferred from solution-phase NMR studies, allowing for a more complete understanding of the molecule's structural preferences across different phases.

Theoretical and Computational Chemistry Studies of Cycloheptanone Ketals

Quantum Chemical Calculations (e.g., DFT, PM3) for Electronic Structure Analysis

No specific quantum chemical calculations, such as Density Functional Theory (DFT) or semi-empirical methods like PM3, for the electronic structure analysis of 2,2-diethoxycycloheptan-1-one were found in the reviewed literature. Such studies, were they to be conducted, would typically involve optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic properties. These properties would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity and spectral characteristics. For instance, DFT calculations are commonly used to study keto-enol tautomerism in cyclic ketones like cyclohexanone (B45756) and cyclopentanone. scispace.com

Conformational Analysis of the Cycloheptane (B1346806) Ring in the Presence of the Ketal Moiety

Specific conformational analysis studies for this compound are not available in the surveyed literature. The conformational landscape of the cycloheptane ring is known to be complex, with multiple low-energy conformations such as the twist-chair and twist-boat. biomedres.usacs.org The presence of a bulky ketal moiety would be expected to significantly influence the conformational preferences of the cycloheptane ring.

Influence of Diethoxy Substituents on Ring Dynamics

There is no specific research in the public domain detailing the influence of the diethoxy substituents on the ring dynamics of this compound. The size and orientation of the two ethoxy groups would introduce significant steric interactions, which would be expected to raise the energy barriers for ring flipping and pseudorotation compared to unsubstituted cycloheptane. Computational studies on substituted cyclohexanes have demonstrated that bulky substituents can dramatically alter the dynamics of ring inversion. nih.gov

Mechanistic Modeling of Acetal (B89532)/Ketal Formation and Hydrolysis

While the general mechanisms of acetal and ketal formation and hydrolysis are well-established textbook knowledge, specific mechanistic modeling for the formation or hydrolysis of this compound was not found. Computational studies on the hydrolysis of other ketals, often employing DFT, have been performed to elucidate the reaction pathways and transition states. ias.ac.inic.ac.uk Such a study for this compound would involve calculating the energy profile for the acid-catalyzed reaction, identifying key intermediates like the oxocarbenium ion, and determining the rate-determining step.

Prediction of Reactivity and Selectivity in Novel Transformations

No computational predictions of reactivity or selectivity for this compound in novel transformations were discovered in the scientific literature. Predictive studies would typically use the results from electronic structure calculations (see section 6.1) to identify sites susceptible to nucleophilic or electrophilic attack. For example, the molecular electrostatic potential map would indicate regions of positive or negative charge, guiding predictions about how the molecule might interact with various reagents. DFT is a common tool for investigating reaction mechanisms and predicting the outcomes of chemical reactions. rsc.org

Future Directions and Emerging Research Avenues for 2,2 Diethoxycycloheptan 1 One

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 2,2-Diethoxycycloheptan-1-one will increasingly pivot towards green chemistry principles to minimize environmental impact. acs.orgepa.gov Traditional methods for creating cyclic ketones and their subsequent protection often involve multi-step processes that generate significant waste. libretexts.org Research is anticipated to focus on developing more atom-economical and energy-efficient pathways.

Key areas of development include:

Renewable Feedstocks: Exploring pathways from bio-based precursors to cycloheptanone (B156872), the parent ketone, offers a promising route to reduce reliance on petrochemical sources. researchgate.net

Catalytic Hydrogenation: Advancing the catalytic hydrogenation of corresponding phenol (B47542) precursors represents a known but improvable method for synthesizing cyclic ketones. google.com

One-Pot Syntheses: Designing one-pot procedures that combine the formation of the cycloheptanone ring with the in-situ ketal protection would significantly streamline the synthesis, reducing solvent use and eliminating intermediate purification steps. google.com

Enzymatic Processes: The use of enzymes, which operate under mild conditions and exhibit high specificity, could circumvent the need for traditional protecting groups, potentially offering a direct route to functionalized cycloheptanones without the need for ketalization. acs.org

Exploration of Novel Catalytic Systems for Ketal Manipulations

The formation and cleavage (manipulation) of the diethyl ketal in this compound are crucial steps that enable its use as a protecting group. While traditionally reliant on acid catalysts, future research will explore more sophisticated and benign catalytic systems. mdpi.com

Emerging catalytic strategies are expected to include:

Heterogeneous Acid Catalysts: Solid acid catalysts such as zeolites, supported heteropolyacids, and ion-exchange resins offer significant advantages, including ease of separation, reusability, and reduced corrosion, making them ideal for sustainable industrial processes. researchgate.netmdpi.comnih.gov

Transition Metal Complexes: Novel transition metal complexes are being developed to catalyze ketalization under mild, solvent-free conditions, offering high efficiency and selectivity. mdpi.com For instance, systems based on non-noble metals are gaining traction due to their lower cost and toxicity. mdpi.com

Organocatalysts: Metal-free catalytic systems provide an alternative that avoids potential metal contamination in the final products, which is particularly important in pharmaceutical synthesis. mdpi.com

Photochemical and Electrochemical Methods: These techniques can generate highly reactive intermediates under mild conditions, offering sustainable alternatives for both the protection and deprotection of carbonyl groups without the need for harsh chemical reagents. nih.gov

The development of these novel catalysts will provide chemists with a more versatile and environmentally friendly toolkit for manipulating the ketal group in this compound.

Table 1: Comparison of Catalytic Systems for Ketalization

Catalyst Type Advantages Potential Research Directions for this compound
Homogeneous Protic Acids High activity, low cost. Development of milder, less corrosive acid systems.
Heterogeneous Solid Acids Reusable, easy to separate, reduced waste. researchgate.netnih.gov Design of highly porous and water-tolerant solid acids for efficient cycloheptanone ketalization. mdpi.com
Transition Metal Complexes High efficiency, mild reaction conditions. mdpi.com Exploration of earth-abundant metal catalysts (e.g., cobalt, copper) for solvent-free synthesis. mdpi.comsciencedaily.com
Organocatalysts Metal-free, avoids contamination. mdpi.com Design of chiral organocatalysts for asymmetric ketalization processes.
Photochemical/Electrochemical Sustainable, mild conditions, reagent-free activation. nih.gov Investigation of light- or electricity-driven ketal protection and deprotection protocols.

Application in Complex Cascade Reactions and Domino Processes

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. 20.210.105wikipedia.org this compound is an ideal substrate for such processes, where the protected ketone can guide subsequent transformations before being unveiled for further reaction.

Future research will likely focus on integrating this compound into novel cascade sequences, such as:

Michael-Initiated Domino Reactions: The cycloheptane (B1346806) ring could be functionalized with groups that participate in intramolecular Michael additions, followed by cyclizations or other transformations. Copper-catalyzed Michael additions have been shown to initiate such domino reactions effectively. mdpi.com

Nucleophilic/Electrophilic Cascades: The ketal can protect the carbonyl group while other parts of the molecule engage in a series of nucleophilic and electrophilic attacks to build complex polycyclic systems. wikipedia.org

Transition-Metal-Catalyzed Cascades: Palladium or rhodium catalysts could initiate a cascade by interacting with other functional groups on the cycloheptane ring, leading to complex rearrangements and bond formations. wikipedia.org

By designing substrates derived from this compound, chemists can orchestrate elegant and efficient syntheses of complex natural products and pharmaceuticals. 20.210.105

Investigation of Stereochemical Control in Remote Functionalization

Achieving stereochemical control at positions remote from existing functional groups is a significant challenge in organic synthesis, particularly in flexible medium-sized rings like cycloheptane. scilit.comacs.orgnih.gov The ketal group of this compound, while primarily a protecting group, can serve as a stereochemical anchor or directing group to influence reactions at distant C-H bonds.

Avenues for future investigation include:

Directing Group Strategies: Research into modifying the ketal with chiral auxiliaries or coordinating groups could enable transition-metal-catalyzed C-H functionalization at specific remote positions of the seven-membered ring. rsc.org

Transannular Reactions: The cycloheptane ring is conformationally flexible, allowing for transannular reactions where a reactive intermediate generated at one position can interact with a remote site across the ring, with the ketal group influencing the preferred conformation and thus the stereochemical outcome.

Organocatalytic Approaches: Chiral organocatalysts could be employed to activate other parts of the molecule, with the bulky ketal group sterically directing the approach of reagents to achieve high levels of stereocontrol. rsc.orgrsc.org

Photocatalytic Migration Strategies: Inspired by recent advances, photocatalytic methods could be developed to induce the migration of functional groups around the seven-membered ring, allowing for functionalization at previously inaccessible remote positions. scilit.comacs.orgnih.gov

Success in this area would provide powerful new methods for synthesizing complex, stereochemically rich cycloheptane derivatives. rsc.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. rsc.orgmt.com this compound and its derivatives are well-suited for this technological evolution.

Future research in this domain will likely involve:

Continuous Ketalization: Developing flow reactor setups for the synthesis of this compound, potentially using packed-bed reactors with immobilized catalysts. This would allow for continuous production and purification. acs.org

Telescoped Reactions: Integrating the synthesis of this compound with subsequent reactions in a continuous, multi-step flow system. acs.org This "telescoped" approach avoids the isolation of intermediates, saving time and resources. nih.gov

Automated Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (catalysts, solvents, temperatures) for the synthesis and functionalization of the cycloheptanone core. thieme-connect.debiotage.com

Integration with Biocatalysis: Combining chemical synthesis steps in flow with biocatalytic modules, where enzymes perform specific, highly selective transformations on the cycloheptanone scaffold under mild conditions. scispace.comresearchgate.net

The adoption of these modern technologies will accelerate the discovery of new reactions and the efficient production of complex molecules derived from this compound. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-diethoxycycloheptan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is likely synthesized via nucleophilic substitution or oxidation of a cycloheptane precursor. For example, cycloheptanone derivatives are often prepared using ketone protection strategies (e.g., ethoxy group introduction via acid-catalyzed acetal formation). Reaction conditions such as temperature (e.g., 80–100°C for acetalization), solvent polarity (e.g., anhydrous ethanol or THF), and catalyst choice (e.g., p-toluenesulfonic acid) are critical for yield optimization . Purity can be monitored via TLC or GC-MS, with yields typically ranging from 60–85% depending on steric hindrance.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect a singlet for the ketone proton (δ ~2.5–3.0 ppm), ethoxy groups as quartets (δ ~3.4–3.7 ppm for OCH₂), and cycloheptane ring protons as multiplets (δ ~1.5–2.0 ppm).
  • ¹³C NMR : The carbonyl carbon appears at δ ~205–210 ppm, ethoxy carbons at δ ~60–65 ppm (OCH₂), and ring carbons at δ ~20–35 ppm.
  • IR : Strong C=O stretch at ~1700–1750 cm⁻¹ and C-O stretches (ethoxy groups) at ~1100–1250 cm⁻¹ .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the acetal moiety. Store in anhydrous conditions (desiccator, under inert gas) at 2–8°C. Stability tests using HPLC under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) can assess decomposition products, such as cycloheptanone and ethanol .

Advanced Research Questions

Q. How can contradictory data in the literature on the reactivity of this compound be resolved?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected ring-opening vs. acetal stability) may arise from trace moisture or catalyst residues. Reproduce experiments under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps) and characterize intermediates via X-ray crystallography or high-resolution mass spectrometry (HRMS). Cross-validate findings using computational models (DFT) to predict reaction pathways .

Q. What strategies optimize the regioselective functionalization of this compound for complex molecule synthesis?

  • Methodological Answer :

  • Protection/Deprotection : Use selective deprotection of the ethoxy groups under mild acidic conditions (e.g., aqueous HCl/THF) to generate reactive ketone intermediates.
  • Catalytic Asymmetric Reactions : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) for enantioselective alkylation or cycloaddition reactions.
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent to favor desired products (e.g., low temps for kinetic control in nucleophilic additions) .

Q. How does the conformational flexibility of the cycloheptane ring influence the compound’s reactivity in ring-expansion or ring-contraction reactions?

  • Methodological Answer : Perform variable-temperature NMR to study ring puckering dynamics. Computational studies (e.g., molecular dynamics simulations) can correlate ring strain with reactivity. Experimentally, compare reaction rates with smaller (e.g., cyclohexane) or larger (e.g., cyclooctane) analogs to identify steric/electronic effects .

Q. What analytical methods are best suited to quantify trace impurities in this compound batches?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC×GC-TOF for high sensitivity. For example, LC-MS/MS with a C18 column (methanol/water gradient) can detect impurities at <0.1% levels. Validate methods using spiked samples and statistical tools (e.g., ANOVA for reproducibility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.